Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-(1-methoxybutyl)benzofuran

Physicochemical Differentiation Boiling Point Purification

3-Bromo-2-(1-methoxybutyl)benzofuran (CAS 1391053-51-2, C₁₃H₁₅BrO₂, MW 283.16) is a halogenated benzofuran derivative featuring a bromine atom at the 3-position and a 1-methoxybutyl substituent at the 2-position of the benzofuran core. The compound is primarily catalogued as an intermediate in the preparation of 1-Methoxy Amiodarone, a pharmacopoeial impurity (Amiodarone EP Impurity G) of the Class III antiarrhythmic drug Amiodarone.

Molecular Formula C13H15BrO2
Molecular Weight 283.165
CAS No. 1391053-51-2
Cat. No. B589399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(1-methoxybutyl)benzofuran
CAS1391053-51-2
Molecular FormulaC13H15BrO2
Molecular Weight283.165
Structural Identifiers
SMILESCCCC(C1=C(C2=CC=CC=C2O1)Br)OC
InChIInChI=1S/C13H15BrO2/c1-3-6-11(15-2)13-12(14)9-7-4-5-8-10(9)16-13/h4-5,7-8,11H,3,6H2,1-2H3
InChIKeyXSQSNQSOZHAHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(1-methoxybutyl)benzofuran (CAS 1391053-51-2): A Halogenated Benzofuran Intermediate for Pharmaceutical Reference Standards and Synthetic Chemistry


3-Bromo-2-(1-methoxybutyl)benzofuran (CAS 1391053-51-2, C₁₃H₁₅BrO₂, MW 283.16) is a halogenated benzofuran derivative featuring a bromine atom at the 3-position and a 1-methoxybutyl substituent at the 2-position of the benzofuran core . The compound is primarily catalogued as an intermediate in the preparation of 1-Methoxy Amiodarone, a pharmacopoeial impurity (Amiodarone EP Impurity G) of the Class III antiarrhythmic drug Amiodarone [1]. It appears as a yellow oil soluble in chloroform, dichloromethane, and ethyl acetate, with a boiling point of 319.2 ± 27.0 °C (at 760 mmHg), a calculated LogP of 4.59, and a density of 1.3 ± 0.1 g/cm³ .

Why Generic Substitution of 3-Bromo-2-(1-methoxybutyl)benzofuran Fails: Bromine-Dependent Physicochemical and Synthetic Properties Demand Precise Selection


Substituting 3-Bromo-2-(1-methoxybutyl)benzofuran with a close analog such as the non-brominated 2-(1-methoxybutyl)benzofuran (CAS 1391052-05-3) or the simpler 2-butylbenzofuran (CAS 4265-27-4) introduces quantifiable deviations in lipophilicity, boiling point, density, and synthetic reactivity . The C3-bromine atom elevates the LogP by approximately 0.77 log units compared to the parent benzofuran scaffold and raises the boiling point by over 50 °C relative to the non-brominated congener, directly impacting chromatographic retention, extractive workup, and purification protocols [1]. Critically, the bromine serves as a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), a capability absent in the non-halogenated analogs [2]. In the pharmaceutical impurity context, only the brominated intermediate delivers the correct 1-Methoxy Amiodarone skeleton; using the de-bromo analog would generate a different final product, invalidating the analytical reference standard .

3-Bromo-2-(1-methoxybutyl)benzofuran: Quantitative Differentiation Evidence Versus Closest Analogs for Informed Procurement


Boiling Point Elevation of 52.8 °C Relative to the Non-Brominated 2-(1-Methoxybutyl)benzofuran Enables Distinct Purification and Distillation Windows

The target compound exhibits a boiling point of 319.2 ± 27.0 °C at 760 mmHg, which is 52.8 °C higher than the non-brominated analog 2-(1-methoxybutyl)benzofuran (CAS 1391052-05-3, bp 266.4 ± 15.0 °C) [1]. This substantial difference, attributable to the increased molecular weight (283.16 vs. 204.27) and polarizability imparted by the bromine atom, provides a wider operational window for fractional distillation and flash chromatography method development .

Physicochemical Differentiation Boiling Point Purification

LogP Increase of ~0.77 Units Due to C3-Bromination Enhances Lipophilicity-Driven Chromatographic Resolution and Extractive Efficiency

The target compound has a calculated LogP of 4.59 . While the LogP of the direct non-brominated analog 2-(1-methoxybutyl)benzofuran is not explicitly reported, the class-level LogP shift attributable to C3-bromination on the benzofuran scaffold can be quantified: the LogP of benzofuran is 2.70 (XlogP) [1], and that of 3-bromobenzofuran (CAS 59214-70-9) is 3.44 , yielding a ΔLogP of +0.74 to +0.77 units. Applying this increment to the non-brominated analog estimates its LogP at approximately 3.82–3.85, versus 4.59 for the target compound.

Lipophilicity LogP Chromatographic Retention

C3-Bromine as a Synthetic Handle: Enables Cross-Coupling Derivatization Absent in Non-Halogenated Analogs

The presence of a bromine atom at the C3 position of the benzofuran ring provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings [1]. The non-brominated analog 2-(1-methoxybutyl)benzofuran (CAS 1391052-05-3) lacks this halogen handle, precluding direct participation in such transformations without prior C–H activation or directing-group installation . In the bromobenzofuran class, the 3-bromo substituent has been explicitly noted as essential for achieving high AT₁ receptor affinity in angiotensin II antagonist series (e.g., zolasartan/GR138950, apparent pK_B = 9.8), demonstrating the pharmacological relevance of the bromine position [2].

Synthetic Utility Cross-Coupling C–C Bond Formation

Density Differential of +0.3 g/cm³ Relative to Non-Brominated Analog Facilitates Phase Separation and Gravimetric Quantification

The target compound has a density of 1.3 ± 0.1 g/cm³ , compared to 1.0 ± 0.1 g/cm³ for the non-brominated analog 2-(1-methoxybutyl)benzofuran (CAS 1391052-05-3) . This +0.3 g/cm³ increase (30% higher) is a direct consequence of the bromine atom (atomic mass 79.9) replacing hydrogen (atomic mass 1.0) at the C3 position, increasing the molecular weight from 204.27 to 283.16 .

Density Phase Separation Analytical Chemistry

Defined Role as Key Intermediate for 1-Methoxy Amiodarone (EP Impurity G): Structural Necessity Absent in Non-Brominated and Simpler Alkylbenzofuran Analogs

3-Bromo-2-(1-methoxybutyl)benzofuran is explicitly documented as an intermediate in the preparation of 1-Methoxy Amiodarone (Amiodarone EP Impurity G, CAS 1087223-70-8) [1][2]. The synthesis of 1-Methoxy Amiodarone proceeds via a Friedel–Crafts acylation between this brominated benzofuran intermediate and 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl chloride; the C3-bromine is consumed in this acylation step, forming the ketone linkage that defines the impurity's structure [3]. The non-brominated analog 2-(1-methoxybutyl)benzofuran (CAS 1391052-05-3) cannot participate in this transformation to yield the correct product, and 2-butylbenzofuran (CAS 4265-27-4) lacks both the bromine and the methoxy group required for reactivity and structural fidelity .

Pharmaceutical Impurity Standards Amiodarone Reference Standard

High-Value Application Scenarios for 3-Bromo-2-(1-methoxybutyl)benzofuran: Where Its Bromine-Driven Differentiation Delivers Irreplaceable Value


Synthesis and Certification of Amiodarone EP Impurity G (1-Methoxy Amiodarone) Reference Standards

Pharmaceutical QC laboratories and contract research organizations preparing Amiodarone EP Impurity G (CAS 1087223-70-8) for ANDA/DMF submissions require 3-Bromo-2-(1-methoxybutyl)benzofuran as the essential late-stage intermediate [1]. The C3-bromine enables the Friedel–Crafts acylation with 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl chloride that installs the diaryl ketone pharmacophore of 1-Methoxy Amiodarone [2]. The elevated boiling point (319.2 °C vs. 266.4 °C for the des-bromo analog) and higher density (1.3 vs. 1.0 g/cm³) facilitate purification monitoring and gravimetric handling during the multi-milligram scale synthesis typical of impurity standard preparation . Non-brominated or simpler alkyl benzofuran analogs are structurally incapable of yielding the correct impurity, making this compound irreplaceable in this application.

Diversification of Benzofuran Chemical Libraries via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry groups synthesizing benzofuran-focused compound libraries can exploit the C3-bromine as a universal diversification point for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings [1]. The 3-bromo substituent has precedent in the bromobenzofuran class for delivering high-affinity AT₁ receptor antagonists (e.g., GR138950, apparent pK_B = 9.8) [2]. The elevated LogP of 4.59—approximately 0.77 units higher than the non-brominated scaffold—further biases the compound toward membrane-permeable chemical space, a desirable property for intracellular target engagement . The non-halogenated analog 2-(1-methoxybutyl)benzofuran cannot participate in direct cross-coupling without prior C–H functionalization, significantly reducing synthetic efficiency.

Chromatographic Method Development and Validation for Amiodarone-Related Substance Analysis

Analytical laboratories developing HPLC or UPLC methods for the separation and quantification of Amiodarone-related substances benefit from the distinct physicochemical profile of 3-Bromo-2-(1-methoxybutyl)benzofuran [1]. Its LogP of 4.59 predicts a substantially longer reverse-phase retention time compared to the non-brominated analog (estimated LogP ~3.82) and 2-butylbenzofuran (LogP ~3.6), enabling resolution from co-eluting process impurities [2]. The compound's 30% higher density (1.3 vs. 1.0 g/cm³) and 52.8 °C higher boiling point provide additional orthogonal differentiation parameters for method specificity validation . These quantitative differences are critical when demonstrating method selectivity in regulatory submissions where impurity co-elution is unacceptable.

Mechanistic Probe in Bromobenzofuran Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring benzofuran-based bioactive molecules, 3-Bromo-2-(1-methoxybutyl)benzofuran serves as a direct comparator to both its non-brominated analog and to other 3-substituted benzofurans [1]. The established class-level evidence that C3-bromine is essential for AT₁ receptor antagonism (pK_B = 9.8 for the bromobenzofuran class vs. inactive des-bromo analogs) provides a pharmacologically validated rationale for including this compound in screening cascades [2]. The 2-(1-methoxybutyl) side chain, combined with the 3-bromo substituent, creates a substitution pattern distinct from simpler benzofurans, enabling the interrogation of both electronic (bromine inductive effect) and steric contributions to target binding within a single molecular probe.

Quote Request

Request a Quote for 3-Bromo-2-(1-methoxybutyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.